molecular formula C15H19ClN6S B15122506 5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B15122506
M. Wt: 350.9 g/mol
InChI Key: DOOCYTMIQOERMC-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by cyclization of a suitable precursor, such as 4-chlorobutyronitrile, in the presence of a base.

    Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring by reacting the intermediate with a suitable chloropyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biology: Use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine: shares similarities with other compounds containing pyrimidine, piperidine, and thiadiazole rings.

    Examples: Compounds such as 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine and 5-chloro-N-[1-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19ClN6S

Molecular Weight

350.9 g/mol

IUPAC Name

5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H19ClN6S/c1-21(14-17-8-11(16)9-18-14)12-4-6-22(7-5-12)15-20-19-13(23-15)10-2-3-10/h8-10,12H,2-7H2,1H3

InChI Key

DOOCYTMIQOERMC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NN=C(S2)C3CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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